molecular formula C11H17BrN4 B8404708 5-bromo-N2-(2-pyrrolidin-1-yl-ethyl)-pyridine-2,3-diamine

5-bromo-N2-(2-pyrrolidin-1-yl-ethyl)-pyridine-2,3-diamine

Cat. No. B8404708
M. Wt: 285.18 g/mol
InChI Key: KHBHEHBNDWFPCV-UHFFFAOYSA-N
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Patent
US07452911B2

Procedure details

2.44 g (10.8 mmol) Zinn(II)chloride dihydrate and 2.20 g (26.2 mmol) NaHCO3 are added to a solution of 680 mg (2.16 mmol) (5-bromo-3-nitro-pyridin-2-yl)-(2-pyrrolidin-1-yl-ethyl)-amine in 40 mL EtOAc at RT. The reaction is refluxed for 1.5 h and then diluted with 20 mL water. The aqueous phase is acidified with 1 M HCl and separated off from the organic phase. The aqueous phase is made alkaline with saturated K2CO3 solution and extracted twice with 40 mL EtOAc. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac.
[Compound]
Name
Zinn(II)chloride dihydrate
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+].[Br:6][C:7]1[CH:8]=[C:9]([N+:21]([O-])=O)[C:10]([NH:13][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)=[N:11][CH:12]=1.Cl>CCOC(C)=O.O>[Br:6][C:7]1[CH:8]=[C:9]([NH2:21])[C:10]([NH:13][CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][CH2:17]2)=[N:11][CH:12]=1 |f:0.1|

Inputs

Step One
Name
Zinn(II)chloride dihydrate
Quantity
2.44 g
Type
reactant
Smiles
Name
Quantity
2.2 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
680 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)NCCN1CCCC1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is refluxed for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
separated off from the organic phase
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 40 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=NC1)NCCN1CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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